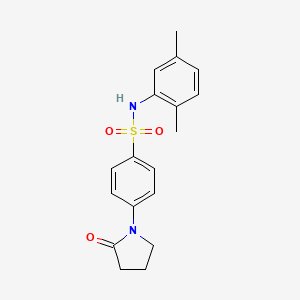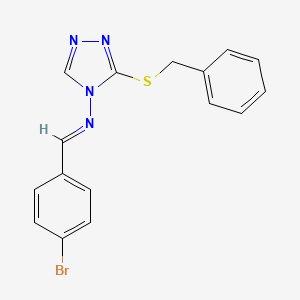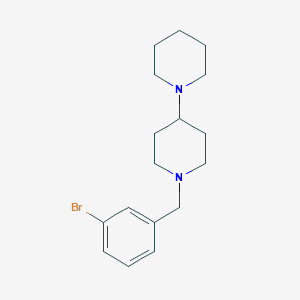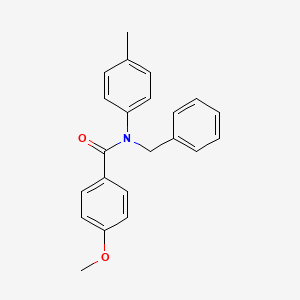![molecular formula C19H16N2OS B5818370 2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)
2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide is a chemical compound with the molecular formula C19H15N2OS. It is also known by its chemical name, PNU-74654. This compound has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide involves the inhibition of PARP. This enzyme is involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. This mechanism has been exploited in the treatment of cancer, where the inhibition of PARP can lead to the selective killing of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide are largely related to its inhibition of PARP. This inhibition can lead to the accumulation of DNA damage and cell death. In cancer cells, this can result in the selective killing of cancer cells. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis may also benefit from the inhibition of PARP, as these diseases are characterized by inflammation and immune system dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide in lab experiments is its selectivity for PARP. This allows for the selective inhibition of this enzyme without affecting other cellular processes. However, one limitation of this compound is its potential toxicity, as the accumulation of DNA damage can lead to cell death. Careful dosing and monitoring of cell viability is necessary when using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the investigation of the use of PARP inhibitors in combination with other cancer treatments such as chemotherapy and radiation therapy. Additionally, the potential use of PARP inhibitors in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases is an area of active research.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with 1-naphthylamine to form 2-methyl-N-[(1-naphthylamino)carbonyl]benzamide. Finally, this compound is reacted with carbon disulfide to form 2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide.
Applications De Recherche Scientifique
2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide has been studied for its potential applications in various scientific fields. One of the main areas of research has been its use as a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and its inhibition has been shown to be effective in the treatment of cancer. 2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
2-methyl-N-(naphthalen-1-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-13-7-2-4-10-15(13)18(22)21-19(23)20-17-12-6-9-14-8-3-5-11-16(14)17/h2-12H,1H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVGQCBSLXSKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5818289.png)
![N'-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818292.png)
![2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5818298.png)
![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5818301.png)
![N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5818317.png)

![4-[(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B5818342.png)


![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)

